Home > Products > Screening Compounds P101810 > Simufilam hydrochloride
Simufilam hydrochloride - 2480226-07-9

Simufilam hydrochloride

Catalog Number: EVT-8330212
CAS Number: 2480226-07-9
Molecular Formula: C15H22ClN3O
Molecular Weight: 295.81 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Simufilam hydrochloride is a small molecule drug that has been investigated primarily for its potential therapeutic effects in treating Alzheimer’s disease. It is known for its unique mechanism of action, which involves modulating the function of the protein filamin A. This compound is being developed by Cassava Sciences, Inc., and has garnered attention due to its promising results in clinical trials.

Source

Simufilam is synthesized from various organic compounds through a series of chemical reactions that involve specific reagents and conditions. The exact synthetic pathway and the starting materials used are proprietary to the developing company.

Classification

Simufilam hydrochloride falls under the category of neuroprotective agents. It is classified as a small molecule drug and is being studied for its role in neurodegenerative diseases, particularly Alzheimer’s disease.

Synthesis Analysis

Methods

The synthesis of Simufilam hydrochloride involves multi-step organic synthesis techniques. While specific details are proprietary, the synthesis typically includes:

  • Step 1: Formation of key intermediates through reactions such as alkylation or acylation.
  • Step 2: Coupling reactions to form the core structure of Simufilam.
  • Step 3: Hydrochloride salt formation to enhance solubility and stability.

Technical Details

The synthesis may utilize various catalysts and solvents to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of intermediates and final products.

Molecular Structure Analysis

Structure

Simufilam hydrochloride has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's structural formula includes:

  • A core aromatic system.
  • Functional groups that facilitate interaction with filamin A.

Data

The molecular formula for Simufilam hydrochloride is C16H18ClN3O2S, with a molecular weight of approximately 351.85 g/mol. The compound's three-dimensional structure can be analyzed using computational chemistry tools to predict its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Simufilam hydrochloride undergoes several chemical reactions during its synthesis, including:

  • Nucleophilic substitutions: Key for forming bonds between different molecular fragments.
  • Dehydration reactions: Important for creating double bonds or cyclic structures.

Technical Details

These reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure high yields and minimize by-products. The use of protective groups may also be necessary during certain steps to prevent unwanted reactions.

Mechanism of Action

Process

Simufilam hydrochloride acts by binding to filamin A, a cytoskeletal protein that plays a crucial role in maintaining cell structure and signaling pathways. This interaction is believed to stabilize the protein's conformation, leading to downstream effects that promote neuronal health and function.

Data

Research indicates that modulation of filamin A can influence neuroinflammatory processes and synaptic function, which are critical in the pathophysiology of Alzheimer’s disease. Clinical studies have suggested improvements in cognitive function among patients treated with Simufilam.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Melting Point: Specific melting point data may vary depending on formulation.
  • Stability: Stability studies indicate that Simufilam maintains integrity under various storage conditions but should be protected from light.
Applications

Scientific Uses

Simufilam hydrochloride is primarily being investigated for its potential use in treating Alzheimer’s disease. Its unique mechanism offers a novel approach compared to traditional therapies, focusing on disease modification rather than symptomatic relief. Ongoing clinical trials aim to further elucidate its efficacy and safety profile in diverse patient populations.

Introduction to Simufilam Hydrochloride in Alzheimer’s Disease Pathobiology

Role of Filamin A Conformational Dysregulation in Neurodegenerative Signaling

Filamin A (FLNA) is a large cytoskeletal scaffolding protein (280 kDa) composed of 24 immunoglobulin-like repeats, dimerizing near the cell membrane to form a V-shaped structure. Under physiological conditions, Filamin A maintains structural integrity by crosslinking actin filaments and serves as a critical hub for signal transduction by interacting with over 90 distinct proteins, including receptors, ion channels, and intracellular signaling molecules [1] [3]. Its N-terminal domain binds actin, while C-terminal repeats interact with membrane receptors such as the α7 nicotinic acetylcholine receptor, insulin receptor, and toll-like receptors, thereby coordinating cellular responses to extracellular stimuli [1] [2].

In Alzheimer’s disease, Filamin A undergoes a pathogenic conformational alteration characterized by a shift in its isoelectric point and reduced solubility. This structural change transforms Filamin A into a pathological scaffold that aberrantly links inflammatory receptors (e.g., TLR4, TLR2, CXCR4, CCR5, CD4) and neurotransmitter receptors (α7 nicotinic acetylcholine receptor) [1]. These aberrant interactions are inducible in healthy brain tissue by exposure to soluble amyloid-beta 1–42 (Aβ42), confirming their role in Alzheimer’s disease pathogenesis. The misfolded Filamin A enables:

  • Persistent receptor activation: Sustained linkage to chemokine receptors like CCR5 promotes constitutive G-protein coupling, driving chronic neuroinflammation [1].
  • Insulin resistance: Impaired dissociation of Filamin A from the insulin receptor upon insulin stimulation, contributing to disrupted metabolic signaling [3].
  • Dysregulated mTOR signaling: Overactive mammalian target of rapamycin complexes 1 and 2 (mTORC1/2) due to disrupted interactions with phosphatase and tensin homolog, a negative regulator of mTOR [3].

Table 1: Physiological vs. Pathological Filamin A Interactions in Alzheimer’s Disease

Interaction TypePhysiological FunctionPathological Consequence in Alzheimer’s Disease
α7 nicotinic acetylcholine receptorModulates synaptic plasticityEnables Aβ42 toxic signaling → tau hyperphosphorylation
Insulin receptorTransduces metabolic signalsImpaired dissociation → insulin resistance
TLR4/CCR5Transient inflammatory responsePersistent activation → chronic neuroinflammation
mTOR/Phosphatase and tensin homologRegulates cell growth/autophagymTOR overactivation → suppressed autophagy

Rationale for Targeting Filamin A-Aβ42-α7 Nicotinic Acetylcholine Receptor Complexes in Alzheimer’s Disease

The Filamin A-α7 nicotinic acetylcholine receptor complex represents a pivotal convergence point for amyloid-beta toxicity and tau pathology in Alzheimer’s disease. Soluble Aβ42 exhibits ultra-high-affinity binding (Kd ~1–10 picomolar) to the α7 nicotinic acetylcholine receptor, a interaction strictly dependent on the aberrant Filamin A linkage [1] [3]. This tripartite complex triggers a cascade of neurodegenerative events:

  • Tau hyperphosphorylation: Aβ42-bound α7 nicotinic acetylcholine receptor activates intracellular kinases (e.g., p38 MAPK, JNK) that hyperphosphorylate tau, impairing microtubule stability and promoting neurofibrillary tangle formation [1].
  • Receptor internalization: Sustained Aβ42 binding induces endocytosis of the Aβ42-α7 nicotinic acetylcholine receptor complex, leading to intraneuronal Aβ42 accumulation and amyloid plaque deposition post-cell death [1].
  • Neuroinflammation amplification: Filamin A simultaneously scaffolds toll-like receptors (e.g., TLR4), enabling Aβ42-induced production of cytokines (e.g., IL-1β, TNF-α) from astrocytes and microglia [1].

Simufilam hydrochloride, a novel small molecule drug candidate, specifically reverses this pathology by binding altered Filamin A and restoring its native conformation. At picomolar concentrations (IC50 = 12.6 picomolar), it disrupts the Filamin A-α7 nicotinic acetylcholine receptor linkage, reducing Aβ42 binding affinity by 1,000- to 10,000-fold in synaptic membranes and cell models [1] [2]. This mechanism dismantles multiple Alzheimer’s disease pathways:

  • Tau pathology mitigation: Reduces tau phosphorylation and nitration in Alzheimer’s disease hippocampal slices [3] [7].
  • Neuroinflammation suppression: Dissociates Filamin A from chemokine receptors (e.g., CCR5), restoring ligand-dependent signaling and reducing cytokine release from Aβ42-stimulated astrocytes [1].
  • Synaptic function restoration: Normalizes N-methyl-D-aspartate receptor signaling and activity-regulated cytoskeleton-associated protein expression, critical for synaptic plasticity [3] [7].
  • mTOR pathway modulation: Suppresses basal mTOR overactivity and restores insulin sensitivity by repairing Filamin A interactions with the insulin receptor and phosphatase and tensin homolog [3].

Table 2: Pathological Cascade of Aβ42-α7 Nicotinic Acetylcholine Receptor-Filamin A Complexes and Simufilam Intervention

Pathological StepConsequenceSimufilam Hydrochloride Action
Aberrant Filamin A-α7 nicotinic acetylcholine receptor linkageEnables femtomolar Aβ42 bindingRestores Filamin A conformation → disrupts linkage
Aβ42-α7 nicotinic acetylcholine receptor signalingKinase activation → tau hyperphosphorylationBlocks Aβ42 binding → normalizes kinase activity
Receptor internalizationIntraneuronal Aβ42 aggregatesPrevents complex endocytosis
Filamin A-inflammatory receptor scaffoldingChronic cytokine releaseDissociates Filamin A-TLR4/CCR5 → reduces inflammation
Filamin A-insulin receptor dysregulationmTOR overactivation/insulin resistanceRestores insulin-induced dissociation → improves mTOR sensitivity

This multitarget mechanism distinguishes Simufilam hydrochloride from amyloid-clearing monoclonal antibodies by addressing upstream signaling dysregulation rather than downstream plaque deposition [2] [6]. Its oral bioavailability and penetration of the blood-brain barrier further support its therapeutic potential for modifying core Alzheimer’s disease pathobiology [3] [7].

Properties

CAS Number

2480226-07-9

Product Name

Simufilam hydrochloride

IUPAC Name

4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;hydrochloride

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

InChI

InChI=1S/C15H21N3O.ClH/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;/h2-6,16H,7-12H2,1H3;1H

InChI Key

PTJPWAGPMQSZSP-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl

Canonical SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.